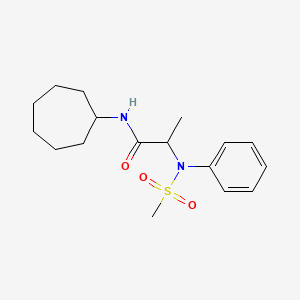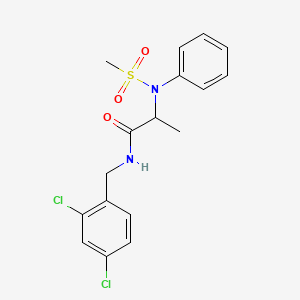![molecular formula C23H20N2O2S B4022696 N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-phenylpropanamide](/img/structure/B4022696.png)
N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-phenylpropanamide
Übersicht
Beschreibung
This compound is a quinoline derivative. Quinolines and their derivatives are known for their significant pharmacological activities and are found in many natural products and medicinal agents.
Synthesis Analysis
Quinolines are often synthesized through various methods, including palladium-catalyzed cyclization and Pummerer-type cyclization. For instance, compounds related to quinolines have been synthesized using palladium-catalyzed reactions involving N-(2-iodophenyl)-N-methyl-3-furamide (Lindahl et al., 2006) and Pummerer reaction of N-aryl-N-methyl-3-(phenylsulfinyl)propionamides (Toda et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, often involving various substituents and functional groups. X-ray crystallography can confirm their structure, as in the case of certain quinoline derivatives (Dasari & Srikrishnan, 2002).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions due to their diverse functional groups. These reactions can include electrophilic cyclization, as seen in the synthesis of methoxy-2-quinolones (Toda et al., 2000).
Physical Properties Analysis
The physical properties of such compounds depend significantly on their molecular structure and substituents. They generally possess solid-state properties, as observed in crystallographic studies.
Chemical Properties Analysis
Quinoline derivatives are characterized by their heterocyclic structure, which imparts specific chemical properties, including reactivity towards various electrophiles and nucleophiles, as demonstrated in the synthesis and reactivity studies of related compounds (Snyderwine et al., 1987).
Wissenschaftliche Forschungsanwendungen
Functionalization and Imaging Applications
Research by Bennacef et al. (2007) explores the functionalization of quinoline carboxamide derivatives through lithiation, a process crucial for the synthesis of complex organic molecules. This study highlights the application of quinoline derivatives in developing imaging agents, specifically for positron emission tomography (PET), a technique widely used in medical diagnostics and research. The functionalization process facilitates the labeling of compounds like SB 222200, an NK-3 receptor antagonist, with carbon-11 for PET imaging, demonstrating the potential of quinoline derivatives in the development of diagnostic tools (Bennacef, Perrio, Lasne, & Barré, 2007).
Antimicrobial and Antitubercular Activity
Umamatheswari and Sankar (2017) synthesized quinoline incorporated 1,3-thiazinan-4-one derivatives and evaluated their antimicrobial, antitubercular, and antimalarial activities. This study underscores the significance of quinoline and thiophene moieties in the development of new therapeutic agents. Some synthesized compounds exhibited exceptional activity against C. tetani and Mycobacterium tuberculosis, highlighting their potential in addressing infectious diseases (Umamatheswari & Sankar, 2017).
Anticancer Potential
Bolakatti et al. (2020) designed and synthesized benzo[d]thiazolyl substituted-2-quinolone hybrids, evaluating their cytotoxicity against cancer cell lines. This study reveals the potential of such compounds in anticancer drug development. The compound 8f, in particular, showed significant anticancer activity, with docking studies providing insights into its mechanism of action (Bolakatti et al., 2020).
Photophysical Properties and Sensing Applications
Akbar, Baral, and Kanungo (2015) explored the photophysical properties of a quinoline-functionalized tripodal molecular switch, showcasing its application as a pH sensor in aqueous solutions. This research demonstrates the utility of quinoline derivatives in developing chemical sensors, offering precise environmental monitoring and analytical capabilities (Akbar, Baral, & Kanungo, 2015).
Eigenschaften
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c26-20(13-10-16-6-2-1-3-7-16)25-22(19-9-5-15-28-19)18-12-11-17-8-4-14-24-21(17)23(18)27/h1-9,11-12,14-15,22,27H,10,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKOFHFTIBUSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-Hydroxyquinolin-7-YL)(thiophen-2-YL)methyl]-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4022635.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4022644.png)

![N-cyclohexyl-2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4022660.png)




![ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4022704.png)

![2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4022719.png)

![N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4022742.png)